![molecular formula C25H30N2 B14391851 N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine CAS No. 90133-99-6](/img/structure/B14391851.png)
N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine is an organic compound that belongs to the class of naphthalenes This compound features a naphthalene core substituted with a pyridinyl ethenyl group and dibutylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine typically involves the following steps:
Formation of the naphthalene core: This can be achieved through various methods, including Friedel-Crafts alkylation or acylation.
Introduction of the pyridinyl ethenyl group: This step often involves a Heck reaction or a Suzuki coupling reaction, where a halogenated naphthalene derivative reacts with a pyridinyl vinyl compound in the presence of a palladium catalyst.
Attachment of the dibutylamine group: This can be done through nucleophilic substitution reactions, where the naphthalene derivative reacts with dibutylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and naphthalene positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the naphthalene and pyridinyl groups.
Reduction: Reduced forms of the ethenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline: Similar structure but with dimethylamine instead of dibutylamine.
2-(2-(4-Dimethylaminophenyl)-trans-vinyl)pyridine: Similar structure with a different aromatic core.
Uniqueness
N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its larger alkyl groups (dibutylamine) may influence its solubility, reactivity, and interactions with biological targets compared to similar compounds with smaller alkyl groups.
Properties
CAS No. |
90133-99-6 |
|---|---|
Molecular Formula |
C25H30N2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N,N-dibutyl-6-(2-pyridin-4-ylethenyl)naphthalen-2-amine |
InChI |
InChI=1S/C25H30N2/c1-3-5-17-27(18-6-4-2)25-12-11-23-19-22(9-10-24(23)20-25)8-7-21-13-15-26-16-14-21/h7-16,19-20H,3-6,17-18H2,1-2H3 |
InChI Key |
NWAAWIWTJGZHJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


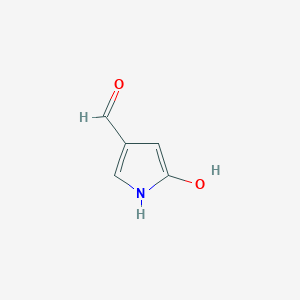
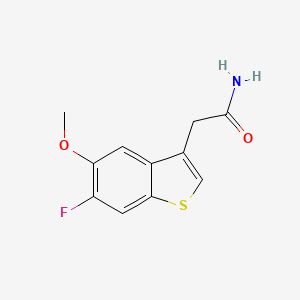
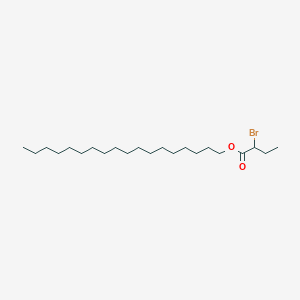
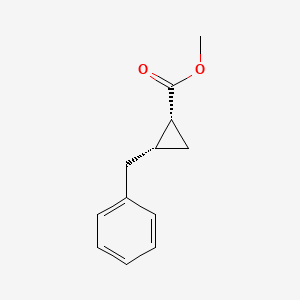
![N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine](/img/structure/B14391800.png)
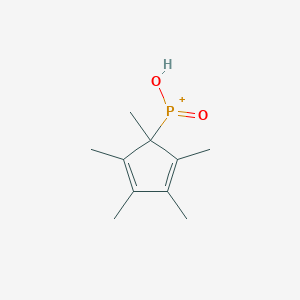
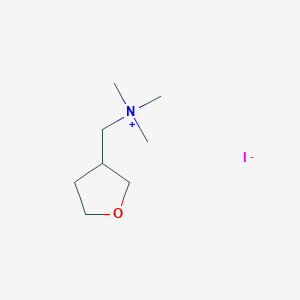
![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)

![4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline](/img/structure/B14391819.png)
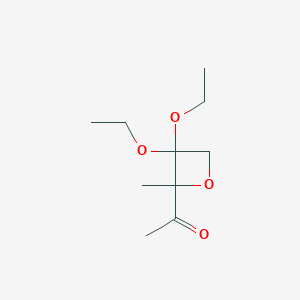
![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
